molecular formula C14H9ClN2O B11638352 1H-benzimidazol-1-yl(3-chlorophenyl)methanone

1H-benzimidazol-1-yl(3-chlorophenyl)methanone

Cat. No.: B11638352
M. Wt: 256.68 g/mol
InChI Key: AEPMIGAUQKYAJM-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole is an organic compound that belongs to the benzodiazole family This compound is characterized by the presence of a benzodiazole ring substituted with a 3-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole typically involves the reaction of 3-chlorobenzoyl chloride with 1H-1,3-benzodiazole. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-Chlorobenzoyl chloride
  • 4-Chlorobenzoyl chloride
  • 2-Chlorobenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 2-Bromobenzoyl chloride

Comparison: 1-(3-Chlorobenzoyl)-1H-1,3-Benzodiazole is unique due to its specific substitution pattern and the presence of the benzodiazole ring. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzodiazole ring can enhance the compound’s ability to interact with biological targets, making it more effective in certain applications .

Properties

Molecular Formula

C14H9ClN2O

Molecular Weight

256.68 g/mol

IUPAC Name

benzimidazol-1-yl-(3-chlorophenyl)methanone

InChI

InChI=1S/C14H9ClN2O/c15-11-5-3-4-10(8-11)14(18)17-9-16-12-6-1-2-7-13(12)17/h1-9H

InChI Key

AEPMIGAUQKYAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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